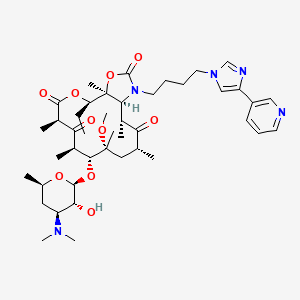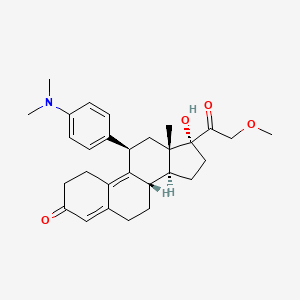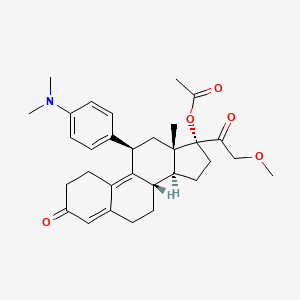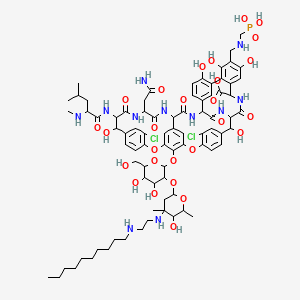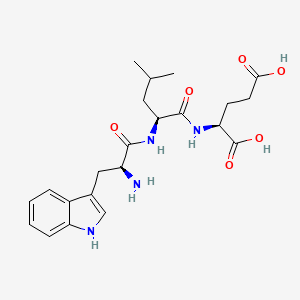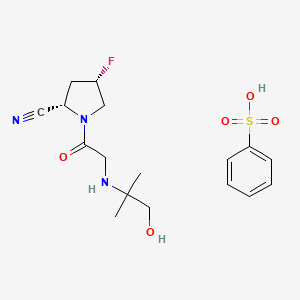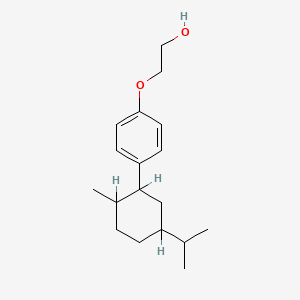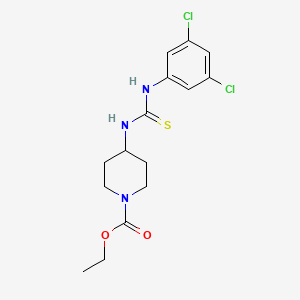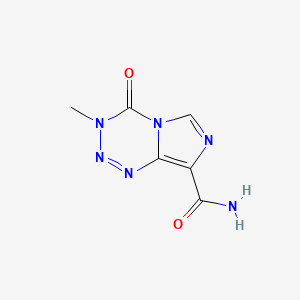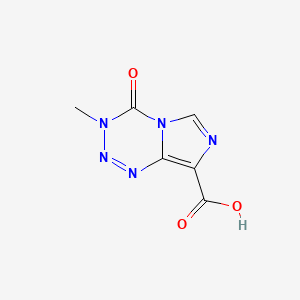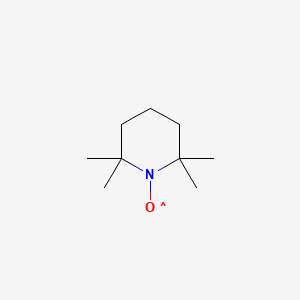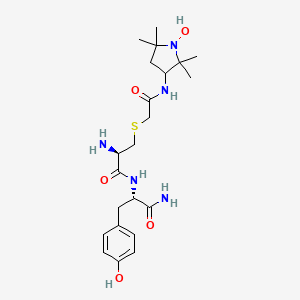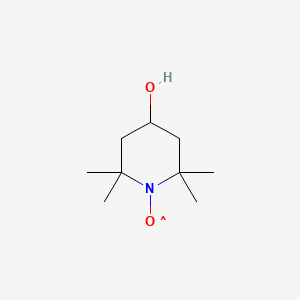![molecular formula C11H4N4O2 B1682091 9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one CAS No. 67200-34-4](/img/structure/B1682091.png)
9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one
Overview
Description
Mechanism of Action
Target of Action
SMER 3, also known as 9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one, primarily targets the Skp1-Cullin-F-box (SCF)Met30 ubiquitin ligase . This E3 ligase plays a crucial role in regulating transcription, cell-cycle control, and immune response .
Mode of Action
SMER 3 acts as a selective inhibitor of the SCF Met30 ubiquitin ligase . It enhances the growth inhibitory effect of Rapamycin by inhibiting SCF Met30 .
Biochemical Pathways
The primary biochemical pathway affected by SMER 3 is the ubiquitination pathway . By inhibiting the SCF Met30 ubiquitin ligase, SMER 3 prevents the ubiquitination of target proteins, including Met4 . This alteration in the SCF Met30 complex leads to the upregulation of a set of methionine biosynthesis genes .
Result of Action
The inhibition of SCF Met30 by SMER 3 results in the blockage of Met4 ubiquitination . This leads to an enhancement of Rapamycin’s growth inhibitory effect . In yeast cells, exposure to SMER 3 has been shown to block cell proliferation .
Action Environment
The action of SMER 3 can be influenced by environmental factors such as the solvent used. For instance, the use of DMSO as a solvent can impact the solubility and therefore the efficacy of SMER 3 . Additionally, the stability of SMER 3 may be affected by storage conditions .
Biochemical Analysis
Biochemical Properties
SMER 3 plays a significant role in biochemical reactions. It interacts with the SCF Met30 ubiquitin ligase, a type of enzyme . The nature of this interaction involves the inhibition of SCF Met30, which results in the blocking of Met4 ubiquitination .
Cellular Effects
The effects of SMER 3 on cells are profound. It induces the expression of MET genes and blocks cell proliferation . This influence on cell function extends to impact on cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of SMER 3 is through its binding to the F-box subunit Met30, which inhibits the binding of Met30 to the SCF core complex . This results in the inhibition of Met4 ubiquitination, leading to the activation of the Met4-containing transcription complex .
Temporal Effects in Laboratory Settings
It is known that SMER 3 significantly inhibits the binding of Met30 to Skp1, without affecting the Skp1 and Met30 protein levels .
Metabolic Pathways
It is known that SMER 3 inhibits the SCF Met30 ubiquitin ligase, suggesting a role in the ubiquitin-proteasome pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SMER 3 involves the formation of the indeno[1,2-e][1,2,5]oxadiazolo[3,4-b]pyrazin-9-one core structure. The detailed synthetic route and reaction conditions are proprietary and not widely published. it is known that the compound can be synthesized through a series of organic reactions involving the formation of pyrazine and oxadiazole rings .
Industrial Production Methods
Typically, such compounds are produced in specialized chemical manufacturing facilities with stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
SMER 3 primarily undergoes inhibition reactions where it binds to the SCF Met30 ubiquitin ligase, preventing the ubiquitination of target proteins . It does not typically undergo oxidation, reduction, or substitution reactions under standard laboratory conditions.
Common Reagents and Conditions
The primary reagent involved in the activity of SMER 3 is the SCF Met30 ubiquitin ligase. The compound is typically used in concentrations ranging from 0 to 60 micromolar in in vitro studies .
Major Products Formed
The major product formed from the reaction of SMER 3 with SCF Met30 is the inhibited form of the ubiquitin ligase, which leads to the accumulation of non-ubiquitinated target proteins .
Scientific Research Applications
SMER 3 has several scientific research applications, including:
Comparison with Similar Compounds
SMER 3 is unique in its selective inhibition of the SCF Met30 ubiquitin ligase. Similar compounds include:
Thalidomide: An immunomodulatory drug that also affects ubiquitin ligase activity but has a broader range of targets.
Pomalidomide: A derivative of thalidomide with similar mechanisms of action.
Lenalidomide: Another thalidomide derivative with enhanced potency and selectivity for certain ubiquitin ligases.
SMER 3 stands out due to its specificity for the SCF Met30 ubiquitin ligase, making it a valuable tool for studying this particular enzyme complex .
Properties
IUPAC Name |
13-oxa-10,12,14,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4N4O2/c16-9-6-4-2-1-3-5(6)7-8(9)13-11-10(12-7)14-17-15-11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSSAKVWCKFRHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NON=C4N=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340952 | |
| Record name | SMER3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67200-34-4 | |
| Record name | SMER3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-Indeno-[1,2-e]-[1,2,5]-oxadiazolo-[3,4-b]-pyrazin-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of SMER3?
A1: SMER3 acts as a selective inhibitor of an SCF family E3 ubiquitin ligase. [1, 4] While the specific ligase targeted by SMER3 is not identified in these abstracts, its inhibitory action ultimately prevents the proteasomal degradation of certain proteins. This mechanism is highlighted in the context of IL-7 signaling, where SMER3 blocks the degradation of both the IL-7 receptor alpha (CD127) and the suppressor of cytokine signaling protein CIS. [1]
Q2: How does SMER3 impact IL-7 signaling in human CD8 T cells?
A2: Research indicates that SMER3 interferes with the IL-7-mediated downregulation of CD127. [1] Normally, IL-7 binding triggers CD127 internalization and phosphorylation, ultimately leading to its proteasomal degradation. SMER3, by inhibiting an E3 ligase, prevents this degradation, potentially enhancing IL-7 signaling. This mechanism is further supported by the observation that SMER3 blocks the degradation of CIS, a protein involved in the negative regulation of IL-7 signaling. [1]
Q3: Beyond IL-7 signaling, are there other cellular processes where SMER3 demonstrates activity?
A3: While the provided research primarily focuses on IL-7 signaling, one study suggests a potential role for SMER3 in regulating muscle atrophy. [3] This implies that the targeted E3 ligase might play a broader role in protein homeostasis and cellular processes beyond immune regulation. Further research is needed to elucidate these additional mechanisms.
Q4: Are there any insights into the structural characteristics of SMER3?
A4: Unfortunately, the provided abstracts do not offer specific details regarding the molecular formula, weight, or spectroscopic data of SMER3 (9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one). Accessing this information would require referring to the full research articles or other chemical databases.
Q5: What potential therapeutic applications are suggested for SMER3 based on its mechanism of action?
A5: Given its ability to enhance IL-7 signaling, SMER3 holds promise as a potential therapeutic target for conditions where boosting immune responses is beneficial. For instance, it could be explored as an adjuvant therapy in HIV+ individuals exhibiting poor immunological response to antiretroviral therapy. [1] Furthermore, its potential role in mitigating muscle atrophy [3] warrants further investigation for applications in muscle wasting disorders or cancer-associated cachexia.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


